(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE -

(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE

Catalog Number: EVT-4800347
CAS Number:
Molecular Formula: C28H25ClN2O
Molecular Weight: 441.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Substituted-1-Piperidinyl)-6-halo-1,2-benzisoxazole Hydrochlorides

Compound Description: These compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) from various sources (electric eel, human serum, rat brain). The benzisoxazole heterocycle was explored as a bioisosteric replacement for the benzyl group commonly found in N-benzylpiperidine AChE inhibitors. The study aimed to establish a structure-activity relationship by analyzing the effects of different substituents on the benzisoxazole ring and the piperidine nitrogen. []

Relevance: While these compounds belong to the benzisoxazole class, they share a core structural similarity with 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline through the presence of a substituted piperidine ring. Both compound classes feature a piperidine ring directly attached to a carbonyl group, suggesting a potential for similar binding interactions. This connection highlights the exploration of varied heterocyclic scaffolds for targeting similar biological activities. []

Terazosin Hydrochloride

Compound Description: Terazosin hydrochloride is a clinically used antihypertensive drug. The paper focuses on synthesizing Terazosin hydrochloride and its derivatives and evaluating their antibacterial activity against a panel of bacteria. The study aims to compare the activity of these derivatives with standard drugs like ciprofloxacin. []

Relevance: Terazosin hydrochloride contains a quinazoline ring system, similar to the quinoline ring present in 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline. Furthermore, Terazosin hydrochloride also possesses a piperazine ring, structurally analogous to the piperidine ring in the main compound. This shared structural feature of a nitrogen-containing heterocycle linked to the core aromatic system suggests potential similarities in their pharmacological profiles and interactions with biological targets. []

2H-Pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones ("Bent 5-Deazaflavins")

Compound Description: This class of compounds, termed "bent 5-deazaflavins", were synthesized and investigated for their oxidizing properties. The study demonstrated their ability to oxidize benzyl alcohol, cyclohexanol, and benzylamine to their corresponding carbonyl compounds. []

Relevance: These "bent 5-deazaflavins" are structurally related to 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline through the presence of a fused heterocyclic system containing a pyrimidine ring. The quinoline core in the main compound is analogous to the pyrido[2,3-d]pyrimidine moiety in the "bent 5-deazaflavins". This similarity suggests a potential for overlapping chemical reactivity and points towards the broader exploration of fused heterocycles in medicinal chemistry. []

SCH 66336 (4-[2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide)

Compound Description: SCH 66336 is a tricyclic farnesyl protein transferase (FPT) inhibitor that was under clinical trials as an anticancer agent. The study investigated the crystallographic and thermodynamic characteristics of SCH 66336 binding to FPT, providing insight into its structure-activity relationships. []

Relevance: SCH 66336 contains two piperidine rings, one directly linked to a carbonyl group, mirroring the core structural motif of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline. This shared feature of a piperidine-carbonyl linkage suggests that both compounds could potentially interact with similar binding sites on certain biological targets, highlighting the importance of this structural element in medicinal chemistry. []

6-Phenyl-6H-chromeno[4,3-b]quinoline Derivatives

Compound Description: This study focused on synthesizing 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives and evaluating their antibacterial activity. Molecular docking studies were also employed to analyze their interactions with the S. aureus MurB protein. []

Relevance: These compounds are directly related to 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline due to the presence of a quinoline ring system in their structure. This common core structure suggests a possible similarity in their chemical properties and interactions with biological targets. Furthermore, the study's exploration of substituent effects on the chromenoquinoline scaffold could offer valuable insights for optimizing the structure and activity of the main compound. []

(R)-3-Boc-1-(3-methyluracil-yl)aminopiperidine Derivatives

Compound Description: This paper details the synthesis of a dipeptidyl peptidase inhibitor, Trelagliptin succinate, starting from (R)-3-Boc-1-(3-methyluracil-yl)aminopiperidine. The synthetic route involves a series of reactions including substitution, N-alkylation, and salt formation. []

Relevance: The synthetic intermediate, (R)-3-Boc-1-(3-methyluracil-yl)aminopiperidine, features a piperidine ring, a key structural element also found in 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline. This shared motif highlights the relevance of piperidine derivatives in medicinal chemistry and their potential for interacting with diverse biological targets. []

l-threo-α-d-galacto-Octopyranoside, methyl-7-chloro-6,7,8-trideoxy-6-[[(4-undecyl-2-piperidinyl)carbonyl]amino]-1-thiomonohydrochloride (2S-cis) (PNU-69176E)

Compound Description: PNU-69176E is a positive allosteric modulator of the human 5-HT2C receptor. The paper describes its ability to enhance [3H]5-HT binding and activate the receptor, leading to various cellular responses. The study also explores the structural requirements for its activity, emphasizing the importance of the long alkyl chain and the polar α-d-galactopyranoside moiety. []

Relevance: While differing significantly in overall structure, PNU-69176E possesses a piperidine ring linked to a carbonyl group, a structural feature shared with 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline. This common motif may contribute to their interaction with specific binding pockets in their respective targets, indicating the broad significance of this chemical structure in medicinal chemistry. []

6-Chloro- or 6-Bromo-2,4-dinitrobenzene (1-azo-2) 4-(2-Methoxy)ethoxy-6-amino-acylanilide Dyestuffs and 6-Chloro- or 6-Bromo-2,4-dinitrobenzene (1-azo-2) 5-Amino-acylanilide Dyestuffs

Compound Description: This patent describes novel dyestuff mixtures containing 6-chloro- or 6-bromo-2,4-dinitrobenzene (1-azo-2) 4-(2-methoxy)ethoxy-6-amino-acylanilide dyes and 6-chloro- or 6-bromo-2,4-dinitrobenzene (1-azo-2) 5-amino-acylanilide dyes, designed for dyeing polyester fabrics. The mixtures are characterized by specific weight ratios of the two dye types and focus on achieving desired color shades and dyeing properties. []

Relevance: Although primarily focused on dye chemistry, these compounds share a structural similarity with 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline by possessing a substituted benzene ring with a halogen substituent. The presence of a chlorine or bromine atom at the 6-position of the benzene ring in both the dyes and the main compound highlights the influence of halogens on the physicochemical properties and potential biological activities of these molecules. []

[(Ethynyl-benzyl)-benzene] Substituted Glucopyranosyl Derivatives

Compound Description: This patent outlines a process for preparing [(ethynyl-benzyl)-benzene] substituted glucopyranosyl derivatives and their intermediates. These compounds are designed for potential pharmaceutical applications, focusing on their synthesis and characterization. []

Relevance: These derivatives are structurally related to 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline through the presence of a benzyl group. Both compound classes feature a benzyl moiety, albeit in different chemical contexts. This similarity underscores the versatility of the benzyl group as a building block in medicinal chemistry and its potential for contributing to diverse pharmacological properties. []

1,2-bis-Sulfonamide Derivatives

Compound Description: This patent describes 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. The document outlines a vast range of potential substituents on the 1,2-bis-sulfonamide scaffold, aiming to modulate its activity against various chemokine receptors for therapeutic purposes. []

Relevance: While structurally distinct, these compounds share a common feature with 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline through the presence of an aromatic ring system substituted with a chlorine atom. The presence of chlorine in both compound classes highlights its role in influencing the physicochemical properties, potentially affecting their biological activity and pharmacokinetic profiles. []

Rivaroxaban and its Intermediates

Compound Description: This patent focuses on a novel method for synthesizing the anticoagulant drug Rivaroxaban and its key intermediates. The process emphasizes high yield, efficient purification, and mild reaction conditions, making it suitable for industrial production. []

Relevance: While structurally unrelated to 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline, the patent focuses on optimizing the synthesis of a complex pharmaceutical molecule. The detailed description of reaction steps and intermediates could be valuable in understanding the complexities involved in producing drug-like molecules, even though the specific target is different. []

3-{5-[(Tetrahydro-pyran-4-carbonyl)amino]-1H-pyrazol-3-yl}-benzylcarbamic Acid and Analogs

Compound Description: This patent describes a series of 3-{5-[(tetrahydro-pyran-4-carbonyl)amino]-1H-pyrazol-3-yl}-benzylcarbamic acid derivatives and their potential as inhibitors of glycogen synthase kinase-3 (GSK-3). The document details the synthesis and biological activity of these compounds, exploring various substituents on the core scaffold. []

Relevance: While these compounds are aminopyrazole derivatives, they share a structural similarity with 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline through the presence of a benzyl group connected to a carbonyl group. This shared feature highlights the importance of the benzyl-carbonyl motif in designing bioactive molecules and suggests potential commonalities in their binding interactions with certain biological targets. []

Cis-Alkoxyspirocyclic Biphenyl-Substituted Tetramic Acid Derivatives

Compound Description: This patent discloses novel cis-alkoxyspirocyclic biphenyl-substituted tetramic acid derivatives as potential herbicides and pesticides. The document outlines a broad range of chemical structures within this class, exploring their synthesis and potential applications in agriculture. []

Relevance: Although chemically distinct, these compounds share a connection with 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline by demonstrating the development and application of novel heterocyclic scaffolds for diverse biological targets. While the specific targets differ, the study underscores the importance of exploring varied chemical structures in drug discovery and agrochemical development. []

Compounds of Formula (I) (Urotensin Receptor Antagonists)

Compound Description: This patent describes a series of compounds, designated as Formula (I), which act as urotensin receptor antagonists. The document emphasizes the specific structural features required for their activity, including specific aromatic and heterocyclic moieties, and their potential therapeutic applications. []

Relevance: Although structurally unrelated to 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline, this patent highlights the development of complex heterocyclic compounds targeting specific receptors. The detailed structural analysis and structure-activity relationships discussed could offer insights into the complexities of designing molecules for specific biological targets, even though the target receptor is different from the main compound. []

2-Amino-quinazoline Derivatives

Compound Description: This patent discloses a broad range of 2-amino-quinazoline derivatives as potential inhibitors of β-secretase (BACE). The document meticulously details the structural requirements for their activity, focusing on the substituents on the quinazoline ring and the attached chemical moieties. []

Relevance: These compounds are directly related to 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline due to the presence of a quinazoline ring system in their structures. This common core structure suggests potential similarities in their chemical properties and interactions with biological targets. Furthermore, the extensive exploration of substituent effects on the quinazoline scaffold provides valuable insights for optimizing the activity of compounds targeting β-secretase, even if the specific substitutions differ from the main compound. []

Properties

Product Name

(4-BENZYLPIPERIDINO)(6-CHLORO-2-PHENYL-4-QUINOLYL)METHANONE

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-chloro-2-phenylquinolin-4-yl)methanone

Molecular Formula

C28H25ClN2O

Molecular Weight

441.0 g/mol

InChI

InChI=1S/C28H25ClN2O/c29-23-11-12-26-24(18-23)25(19-27(30-26)22-9-5-2-6-10-22)28(32)31-15-13-21(14-16-31)17-20-7-3-1-4-8-20/h1-12,18-19,21H,13-17H2

InChI Key

DWRDGRNZULGGBC-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.